molecular formula C25H25ClN4O4 B283542 N-(6-chloro-2-phenyl-2H-1,2,3-benzotriazol-5-yl)-3,4,5-triethoxybenzamide

N-(6-chloro-2-phenyl-2H-1,2,3-benzotriazol-5-yl)-3,4,5-triethoxybenzamide

Cat. No.: B283542
M. Wt: 480.9 g/mol
InChI Key: VWWOOABAXFHKAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(6-chloro-2-phenyl-2H-1,2,3-benzotriazol-5-yl)-3,4,5-triethoxybenzamide is a complex organic compound that belongs to the benzotriazole family This compound is characterized by its unique structure, which includes a benzotriazole ring substituted with a chloro and phenyl group, and a benzamide moiety substituted with three ethoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-chloro-2-phenyl-2H-1,2,3-benzotriazol-5-yl)-3,4,5-triethoxybenzamide typically involves multiple steps. One common method starts with the preparation of the benzotriazole core, followed by the introduction of the chloro and phenyl groups. The final step involves the formation of the benzamide moiety with the triethoxy substitution. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques, such as chromatography and crystallization, ensures that the final product meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

N-(6-chloro-2-phenyl-2H-1,2,3-benzotriazol-5-yl)-3,4,5-triethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted benzamides.

Scientific Research Applications

N-(6-chloro-2-phenyl-2H-1,2,3-benzotriazol-5-yl)-3,4,5-triethoxybenzamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.

    Industry: It is used in the development of new materials and as an additive in various industrial processes.

Mechanism of Action

The mechanism of action of N-(6-chloro-2-phenyl-2H-1,2,3-benzotriazol-5-yl)-3,4,5-triethoxybenzamide involves its interaction with specific molecular targets and pathways. The benzotriazole ring can interact with enzymes and receptors, modulating their activity. The chloro and phenyl groups may enhance its binding affinity, while the triethoxybenzamide moiety can influence its solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • N-(6-chloro-2-phenyl-2H-benzotriazol-5-yl)-4-fluorobenzamide
  • N-(6-chloro-2-phenyl-2H-benzotriazol-5-yl)-4-cyano-2-fluorobenzamide
  • N-(6-chloro-2-phenyl-2H-1,2,3-benzotriazol-5-yl)-2-(2-methylphenoxy)acetamide

Uniqueness

Compared to similar compounds, N-(6-chloro-2-phenyl-2H-1,2,3-benzotriazol-5-yl)-3,4,5-triethoxybenzamide stands out due to its triethoxy substitution, which can significantly impact its chemical properties and potential applications. The presence of three ethoxy groups can enhance its solubility and reactivity, making it a valuable compound for various research and industrial purposes.

Properties

Molecular Formula

C25H25ClN4O4

Molecular Weight

480.9 g/mol

IUPAC Name

N-(6-chloro-2-phenylbenzotriazol-5-yl)-3,4,5-triethoxybenzamide

InChI

InChI=1S/C25H25ClN4O4/c1-4-32-22-12-16(13-23(33-5-2)24(22)34-6-3)25(31)27-19-15-21-20(14-18(19)26)28-30(29-21)17-10-8-7-9-11-17/h7-15H,4-6H2,1-3H3,(H,27,31)

InChI Key

VWWOOABAXFHKAX-UHFFFAOYSA-N

SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=CC3=NN(N=C3C=C2Cl)C4=CC=CC=C4

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=CC3=NN(N=C3C=C2Cl)C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.